N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide
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Overview
Description
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide typically involves the reaction of 2-fluoro-5-nitroaniline with propargyl bromide in the presence of a base, followed by the addition of methylamine and subsequent acylation with propanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluoro-2,2-dinitroethyl)azoles: These compounds share the fluoro-nitro functional groups and are used in energetic materials chemistry.
2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol: This compound has similar structural features and is used in various chemical applications.
Uniqueness
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its prop-2-ynyl moiety provides additional versatility in chemical modifications and applications.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-7-16(2)8-6-13(18)15-12-9-10(17(19)20)4-5-11(12)14/h1,4-5,9H,6-8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBCLUNPROBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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